methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Description
Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a fluorine atom, which often enhances the biological activity and stability of the molecule.
Properties
IUPAC Name |
methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-8-6-11(16)9-4-3-5-10(14)13(9)15(8)7-12(17)18-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOKGGPVNDIVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)OC)C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Esterification: The final step involves the esterification of the quinoline derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.
2-Methylquinoline: A methylated derivative with different biological properties.
Uniqueness
Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the combination of fluorine and ester functional groups, which can enhance its biological activity and stability compared to other quinoline derivatives.
Biological Activity
Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with a fluorine substituent at the 8-position and an ester functional group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies show that compounds in this class can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with nucleic acid metabolism.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Quinoline derivatives are also known for their anticancer potential. This compound has been studied for its effects on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant increase in caspase activity, indicating the induction of apoptosis. The IC50 value was determined to be approximately 10 µM, demonstrating its potential as an anticancer agent.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit topoisomerases and other enzymes critical for DNA synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
